Carbamimidothioic acid, 2-methylbutyl ester
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Overview
Description
2-Methylbutyl carbamimidothioate is an organic compound with the molecular formula C6H14N2S. It belongs to the class of carbamimidothioates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamimidothioate group attached to a 2-methylbutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl carbamimidothioate typically involves the reaction of amines with isothiocyanates. One common method is the reaction of 2-methylbutylamine with an isothiocyanate under mild conditions. The reaction can be carried out in the presence of a base such as triethylamine at room temperature .
Industrial Production Methods: Industrial production of 2-methylbutyl carbamimidothioate often employs a one-pot synthesis approach. This method involves the use of aryl diazonium salts, aryl isothiocyanates, and amines in the presence of a base like triethylamine. The reaction is performed under catalyst-free conditions, making it an efficient and cost-effective process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted carbamimidothioates.
Scientific Research Applications
2-Methylbutyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylbutyl carbamimidothioate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
- Methyl carbamimidothioate
- Ethyl carbamimidothioate
- Propyl carbamimidothioate
Comparison: 2-Methylbutyl carbamimidothioate is unique due to its specific 2-methylbutyl chain, which can influence its reactivity and biological activity. Compared to other carbamimidothioates, it may exhibit different solubility, stability, and interaction with biological targets. These differences make it a valuable compound for specific applications where other carbamimidothioates may not be as effective .
Properties
CAS No. |
44816-46-8 |
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Molecular Formula |
C6H14N2S |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2-methylbutyl carbamimidothioate |
InChI |
InChI=1S/C6H14N2S/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8) |
InChI Key |
PMVJDZJKRFHGST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CSC(=N)N |
Origin of Product |
United States |
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